molecular formula C17H18BrNO4 B288753 3-(azepan-1-ylcarbonyl)-6-bromo-8-methoxy-2H-chromen-2-one

3-(azepan-1-ylcarbonyl)-6-bromo-8-methoxy-2H-chromen-2-one

Cat. No. B288753
M. Wt: 380.2 g/mol
InChI Key: MMIUXUSJPMDRQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(azepan-1-ylcarbonyl)-6-bromo-8-methoxy-2H-chromen-2-one is a chemical compound that belongs to the class of flavones. It is a synthetic compound that has been synthesized by several methods. This chemical compound has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylcarbonyl)-6-bromo-8-methoxy-2H-chromen-2-one is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. It may also act by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, this compound has been found to have antimicrobial activity against several microorganisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(azepan-1-ylcarbonyl)-6-bromo-8-methoxy-2H-chromen-2-one in lab experiments is its potential as a new lead compound for the development of anticancer and anti-inflammatory drugs. Another advantage is its broad-spectrum antimicrobial activity. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of 3-(azepan-1-ylcarbonyl)-6-bromo-8-methoxy-2H-chromen-2-one. One direction is the development of new derivatives of this compound with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of this compound in more detail. Furthermore, the potential of this compound as a therapeutic agent for the treatment of cancer, inflammation, and microbial infections should be explored in greater depth. Finally, the potential of this compound as a tool for studying the biological processes involved in cancer, inflammation, and microbial infections should be investigated.

Synthesis Methods

The synthesis of 3-(azepan-1-ylcarbonyl)-6-bromo-8-methoxy-2H-chromen-2-one has been reported by several researchers. One of the most common methods is the reaction of 6-bromo-8-methoxy-2H-chromen-2-one with azepan-1-ylcarbonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution of the chlorine atom with the azepan-1-ylcarbonyl group. The resulting compound is then purified by column chromatography to obtain the pure product.

Scientific Research Applications

3-(azepan-1-ylcarbonyl)-6-bromo-8-methoxy-2H-chromen-2-one has been studied for its potential applications in scientific research. It has been found to have anticancer activity against several cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent. In addition, this compound has been studied for its potential as an antimicrobial agent.

properties

Molecular Formula

C17H18BrNO4

Molecular Weight

380.2 g/mol

IUPAC Name

3-(azepane-1-carbonyl)-6-bromo-8-methoxychromen-2-one

InChI

InChI=1S/C17H18BrNO4/c1-22-14-10-12(18)8-11-9-13(17(21)23-15(11)14)16(20)19-6-4-2-3-5-7-19/h8-10H,2-7H2,1H3

InChI Key

MMIUXUSJPMDRQR-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCCCCC3

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCCCCC3

Origin of Product

United States

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